molecular formula C10H13NO B13897876 3,3-dimethyl-2H-1-benzofuran-5-amine

3,3-dimethyl-2H-1-benzofuran-5-amine

Cat. No.: B13897876
M. Wt: 163.22 g/mol
InChI Key: YGBAXYLRPMJCRU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2H-1-benzofuran-5-amine: is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure consists of a benzofuran ring with an amine group at the 5-position and two methyl groups at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-2H-1-benzofuran-5-amine typically involves the cyclization of appropriate precursors under specific conditions. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2H-1-benzofuran-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry: 3,3-Dimethyl-2H-1-benzofuran-5-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial and anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in the treatment of diseases such as cancer and infectious diseases .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2H-1-benzofuran-5-amine involves its interaction with specific molecular targets. The amine group at the 5-position allows the compound to form hydrogen bonds with biological macromolecules, influencing their activity. The benzofuran ring provides a rigid scaffold that can interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

  • 2,3-Dimethyl-1-benzofuran-5-amine
  • 3,3-Dimethyl-2H-1-benzofuran-4-amine
  • 3,3-Dimethyl-2H-1-benzofuran-6-amine

Comparison: Compared to its analogs, 3,3-dimethyl-2H-1-benzofuran-5-amine exhibits unique biological activities due to the specific positioning of the amine group. This positioning allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBAXYLRPMJCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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